N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-12(9-14-10-13-5-3-4-6-17(13)25-14)20-27(23,24)15-7-8-18-16(11-15)21(2)19(22)26-18/h3-8,10-12,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXXAXZGXVDMNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.
Introduction of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring using a suitable alkyl halide under basic conditions.
Synthesis of the Benzo[d]oxazole Ring: This can be synthesized by the condensation of o-aminophenol with a carboxylic acid derivative.
Sulfonamide Formation: The final step involves the reaction of the benzo[d]oxazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The benzo[d]oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzo[d]oxazole derivatives.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with sulfonamide derivatives bearing benzoxazole and heterocyclic substituents. Key comparisons include:
Key Observations :
- Benzofuran vs.
- Substituent Position : The 3-methyl group on the benzoxazole core may sterically hinder interactions compared to unsubstituted analogues, affecting potency .
- Sulfonamide Linker : The propan-2-yl chain in the target compound offers flexibility, whereas rigid linkers (e.g., ethyl in ) may restrict conformational adaptability.
Pharmacological and Physicochemical Comparisons
- Enzyme Binding : The 2-oxo group in the benzoxazole core may participate in hydrogen bonding with enzyme active sites, similar to sulfonamide inhibitors of carbonic anhydrase .
- Antimicrobial Potential: While the target compound’s activity remains untested, brominated furan-sulfonamides (e.g., ) show strong activity against S. aureus and E. coli, suggesting the benzofuran variant merits similar evaluation.
Biological Activity
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data tables.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole compounds exhibit notable antimicrobial properties. A study detailed the synthesis and biological evaluation of various benzoxazole derivatives, revealing that some compounds showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | MIC (µg/ml) | Activity Against |
|---|---|---|
| N-(1-(benzofuran-2-yl)...) | 7.81 | Staphylococcus aureus |
| N-(1-(benzofuran-2-yl)...) | 15.63 | Escherichia coli |
| N-(1-(benzofuran-2-yl)...) | 31.25 | Candida albicans |
The Minimum Inhibitory Concentration (MIC) values indicate a broad spectrum of activity, although these compounds were generally less potent than established antibiotics like fluconazole against C. albicans .
Anticancer Activity
Several studies have investigated the anticancer potential of benzoxazole derivatives. One notable study demonstrated that certain derivatives exhibited cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In vitro studies conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) revealed that the compound significantly inhibited cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 12.5 | N-(1-(benzofuran-2-yl)...) |
| A549 | 15.0 | N-(1-(benzofuran-2-yl)...) |
The results suggest that the compound has promising anticancer properties, warranting further investigation into its mechanisms of action and potential therapeutic applications .
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases, and compounds exhibiting anti-inflammatory properties are of high interest. Research has shown that certain benzoxazole derivatives can inhibit inflammatory pathways.
Mechanism of Action
The compound appears to modulate the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects. This mechanism was validated in animal models where administration of the compound resulted in reduced inflammation markers .
Q & A
Q. Experimental Design :
Library Synthesis : Prepare analogs with systematic substituent variations (e.g., -Cl, -OCH₃, -NO₂ at the benzofuran 5-position).
Bioactivity Screening :
- Antimicrobial : Broth microdilution assay against S. aureus and E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549).
Computational Modeling :
- Perform docking studies (e.g., AutoDock Vina) to correlate substituent electronic profiles with target binding (e.g., EGFR kinase).
Data Interpretation :
Advanced: What strategies mitigate degradation during in vitro bioassays?
- Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24h; analyze via HPLC to detect degradation products.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxazole ring to enhance hydrolytic stability .
- Formulation : Use cyclodextrin-based encapsulation to improve solubility and reduce enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
